Varon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

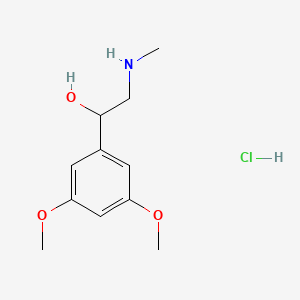

Varon is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Varon, particularly in the context of Yunis-Varón Syndrome (YVS), is associated with significant biological activity primarily linked to mutations in the FIG4 gene. This syndrome is characterized by severe neurological and skeletal abnormalities, resulting from defective phosphoinositide metabolism. The following sections detail the biological implications, case studies, and research findings related to this compound.

Role of FIG4

The FIG4 gene encodes a phosphoinositide phosphatase crucial for regulating levels of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This regulation is essential for endosomal trafficking and autophagy processes within cells. Mutations in FIG4 lead to the accumulation of large vacuoles in neurons, muscles, and cartilage, which are hallmarks of YVS .

Pathophysiology of Yunis-Varón Syndrome

YVS manifests through:

- Neurological Defects : Severe developmental delays and neurodegeneration due to neuronal vacuolation.

- Skeletal Abnormalities : Features include cleidocranial dysplasia and reduced bone volume and density.

- Histological Findings : Enlarged cytoplasmic vacuoles in affected tissues, particularly evident in muscle fibers .

Genetic Variants

Research has identified various mutations within the FIG4 gene that contribute to YVS. For instance, a novel homozygous missense variant (c.968A>G; p.Gln323Arg) was reported in a neonate from a consanguineous family . These genetic alterations lead to complete loss of FIG4 activity, correlating with the severity of clinical manifestations.

Case Study 1: Clinical Presentation

A neonate diagnosed with YVS exhibited typical features such as skeletal defects and neurological impairment. Whole-exome sequencing revealed a homozygous mutation in the FIG4 gene. The patient required immediate medical attention post-birth due to respiratory distress and low birth weight (1.5 kg) .

Case Study 2: Biallelic VAC14 Mutations

In another instance, a patient with YVS presented normal FIG4 sequencing results but was found to have biallelic mutations in the VAC14 gene. This case highlights the genetic complexity of YVS and suggests that other genes may also play a role in its pathogenesis. Fibroblast cultures from this patient exhibited a similar vacuolation phenotype that could be ameliorated by pharmacological agents .

Functional Assays

Functional assays performed on Fig4-null mouse fibroblasts demonstrated that missense mutations did not correct vacuolar phenotypes. These findings underscore the critical role of FIG4 in maintaining cellular integrity and function .

Histological Analysis

Histological examinations have shown variable fiber sizes and significant vacuolation within muscle tissues of affected individuals. Electron microscopy further revealed membrane-limited vacuoles filled with partially degraded organelles, indicating disrupted cellular processes .

Data Tables

| Study | Mutation Identified | Clinical Features | Findings |

|---|---|---|---|

| Yunis et al., 2013 | Frameshift & missense mutations in FIG4 | Cleidocranial dysplasia, neurological involvement | Vacuolation in neurons and muscle tissues |

| Al-Shamsi et al., 2021 | c.968A>G (p.Gln323Arg) | Severe skeletal defects | Expands molecular spectrum of FIG4 mutations |

| Nature Study, 2017 | Biallelic VAC14 mutations | Similar to YVS phenotype | Suggests alternative genetic pathways |

Properties

Molecular Formula |

C11H18ClNO3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2-(methylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C11H17NO3.ClH/c1-12-7-11(13)8-4-9(14-2)6-10(5-8)15-3;/h4-6,11-13H,7H2,1-3H3;1H |

InChI Key |

XSMNEGBTQHAQNA-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=CC(=C1)OC)OC)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.